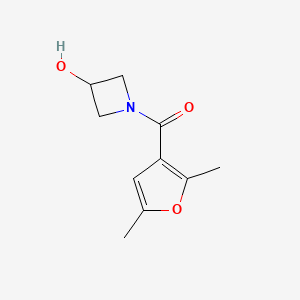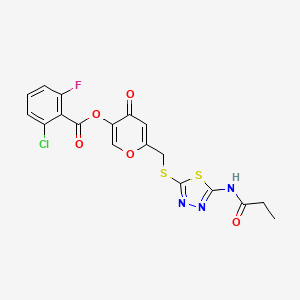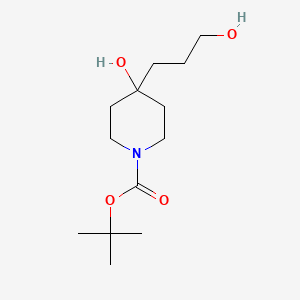![molecular formula C13H24Cl3N3O B2535661 N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride CAS No. 2197481-86-8](/img/structure/B2535661.png)
N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The pyrrolidine ring could then be functionalized with the appropriate substituents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrrolidine ring, for example, could undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the pyrrolidine ring could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Paraquat Poisonings and Lung Toxicity
Research on paraquat dichloride, a widely used herbicide, has revealed significant insights into its mechanisms of lung toxicity, clinical features, and treatment challenges. The study highlights the critical need for developing effective treatments for paraquat poisoning, which remains a major concern due to its high morbidity and mortality rates. The pulmonary effects of paraquat, including its accumulation and retention in the lung, and its toxicodynamic mechanisms, such as redox cycling and oxidative stress generation, have been extensively studied (R. Dinis-Oliveira et al., 2008).
Neurochemistry and Neurotoxicity of MDMA
A comprehensive review of the neurochemistry and neurotoxicity of 3,4-Methylenedioxymethamphetamine (MDMA), an amphetamine derivative, emphasizes its selective serotonergic neurotoxicity in laboratory animals. The study provides a detailed summary of MDMA's acute and long-term effects on the brain's serotonergic system, including its impact on tryptophan hydroxylase activity and the depletion of brain hydroxyindoles (D. Mckenna & Stephen J. Peroutka, 1990).
Occupational Exposure to Chlorinated Solvents
A review of the health effects associated with occupational exposure to chlorinated solvents discusses the potential central nervous system, reproductive, liver, kidney toxicity, and carcinogenicity. This highlights the importance of understanding the exposure limits and the need for prospective biomarker studies to better evaluate the risks associated with solvent exposure (A. Ruder, 2006).
Additives Modulating Biomedical Polymers
The study on the efficacy of various additives to modulate the phase behavior of biomedical polymers provides a comprehensive outlook on thermoresponsive polymers (TRPs) and their significant changes in water structure associated with polymer interactions. This research is crucial for advancing drug delivery systems and pharmaceutical applications (Payal Narang & P. Venkatesu, 2019).
Impurity Profiling and Synthetic Routes of Manufacture
An article on the impurity profiling and synthetic routes of manufacture of amphetamine-type substances (ATS) describes the identification of contaminants in drug preparations, facilitating the linking of seizures or identifying synthetic pathways. This type of analysis provides vital intelligence for forensic investigations (N. Stojanovska et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.3ClH/c1-3-16(2)10-11-8-12(5-7-15-11)17-13-4-6-14-9-13;;;/h5,7-8,13-14H,3-4,6,9-10H2,1-2H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSQQIZRMGWHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=NC=CC(=C1)OC2CCNC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/no-structure.png)
![N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2535579.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2535580.png)


![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2535587.png)

![3-(3-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2535589.png)
![2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone](/img/structure/B2535592.png)


![8-chloro-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2535597.png)
![7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2535599.png)
![4'-Methyl-N*2*-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine](/img/structure/B2535600.png)